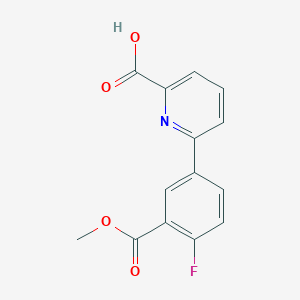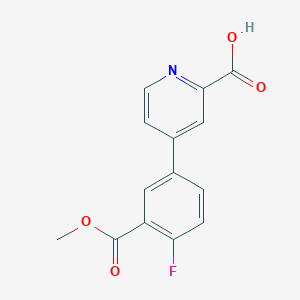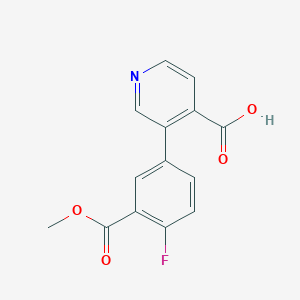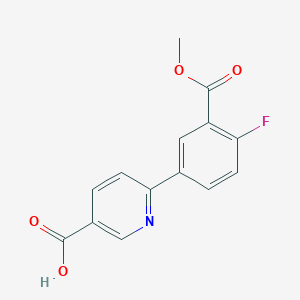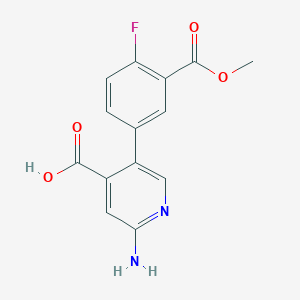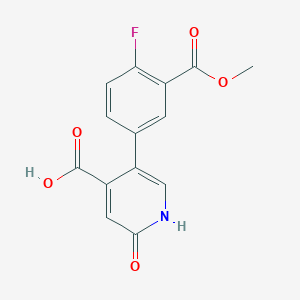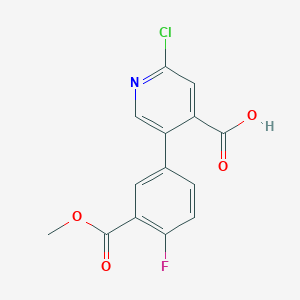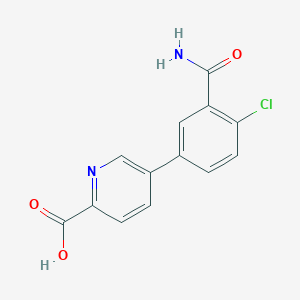
3-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% (3-CPCA 95%) is a novel compound with a variety of applications in both scientific research and laboratory experiments. It is a small molecule with a molecular weight of 211.64 g/mol and a melting point of 90-93°C. 3-CPCA 95% is a white crystalline solid that is soluble in water and ethanol. It is a structural analog of nicotinic acid, and is primarily used in the synthesis of other compounds.
作用機序
3-CPCA 95% is believed to act as a nicotinic acid receptor agonist, which means that it binds to and activates nicotinic acid receptors on cells. This activation of nicotinic acid receptors leads to the release of various signaling molecules, which in turn leads to a variety of cellular responses.
Biochemical and Physiological Effects
3-CPCA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to have an effect on the metabolism of lipids, as well as on the expression of genes involved in lipid metabolism.
実験室実験の利点と制限
The main advantage of using 3-CPCA 95% in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. However, it is important to note that 3-CPCA 95% is not suitable for use in drug development studies, as it has not been approved for human use.
将来の方向性
Given the potential of 3-CPCA 95% as a nicotinic acid receptor agonist, there are a variety of future directions for research. These include investigating its effects on various diseases, such as diabetes and cancer, as well as its potential for use in drug development. Additionally, further research into its effects on the metabolism of lipids and gene expression could lead to new treatments for metabolic disorders. Other potential future directions for research include investigating its effects on the immune system and its potential for use in drug delivery systems.
合成法
3-CPCA 95% can be synthesized using a two-step reaction pathway. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with diethanolamine to form the intermediate 3-chloro-4-methoxyphenylacetamidine. The second step involves the reaction of the intermediate with chloroacetic acid to form 3-CPCA 95%.
科学的研究の応用
3-CPCA 95% has been used in a variety of scientific research applications. It has been used to study the structure-activity relationship of nicotinic acid analogs, and its effects on the binding of nicotinic acid receptor agonists and antagonists. It has also been used to study the effects of nicotinic acid on cell growth and differentiation, as well as its effects on the immune system.
特性
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-3-7(6-9(10)12(15)17)8-2-1-5-16-11(8)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDKADAGUJSTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


